molecular formula C11H12ClNO5S B2887386 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid CAS No. 59210-65-0

4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid

Cat. No. B2887386
CAS RN: 59210-65-0
M. Wt: 305.73
InChI Key: FHALQCKQZFYPGB-UHFFFAOYSA-N
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Description

4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid is a compound used for the treatment of psychoses, pain, neurodegenerative disfunction in memory and learning, schizophrenia, dementia and other diseases in which cognitive processes are impaired, such as attention deficit disorders or Alzheimer’s disease .


Synthesis Analysis

The synthesis of 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid involves a reaction sequence with the slow step being the formation of a σ bond . The chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid is represented by the Inchi Code: 1S/C11H12ClNO5S/c12-9-2-1-8 (11 (14)15)7-10 (9)19 (16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2, (H,14,15) and the InChI key is FHALQCKQZFYPGB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The positive end of the dipole attacks the aromatic compound while the negative end is complexed with the catalyst . This is a typical electrophilic aromatic substitution reaction.


Physical And Chemical Properties Analysis

4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid has a molecular weight of 305.74 and is a powder at room temperature .

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid derivatives have been investigated for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. Research by Supuran et al. (2013) demonstrated that compounds with sulfonamide groups, including those with morpholine moieties, showed nanomolar inhibitory concentrations against several CA isoenzymes, such as hCA I, II, IV, and XII. These findings suggest potential applications in treating conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain cancers (Supuran, Maresca, Gregáň, & Remko, 2013).

Structural Analysis and Solubility

The structural and molecular analysis of sulfonamide derivatives, including those related to 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid, was conducted by Remko et al. (2010). Their work involved X-ray crystallography and computational chemistry techniques to understand the conformations and solubility behavior of these compounds. Insights from this study have implications for the design of drug molecules with improved solubility and efficacy (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Eco-Friendly Synthesis

Almarhoon et al. (2019) developed an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, including those related to 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid. This method emphasizes green chemistry principles, using water and sodium carbonate as HCl scavengers, and reports high yields and purities for the synthesized compounds. Such approaches are valuable for sustainable industrial chemical processes (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Antimicrobial Activity

A study by Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a compound structurally related to 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid, against standard and multi-resistant strains of bacteria and fungi. The study highlights the potential of sulfonamide derivatives in addressing the challenge of antibiotic resistance (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).

Electrochemical Synthesis

Nematollahi and Esmaili (2010) introduced an electrochemical method for synthesizing 4-morpholino-2-(arylsulfonyl)benzenamines, showcasing an environmentally friendly approach to obtaining compounds with potential biological significance. This method demonstrates the versatility of electrochemistry in synthesizing complex organic molecules, including those related to 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid (Nematollahi & Esmaili, 2010).

Mechanism of Action

While the exact mechanism of action of 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid is not fully understood, it is believed to be involved in the treatment of various cognitive impairments .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-chloro-3-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHALQCKQZFYPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid

CAS RN

59210-65-0
Record name 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid
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